molecular formula C31H33N3O4S B12443486 1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B12443486
M. Wt: 543.7 g/mol
InChI Key: BOVBSFCWWOSZMI-UHFFFAOYSA-N
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Description

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenols with aldehydes or acids under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts such as samarium triflate and iron-based catalysts are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the methoxy group can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with DNA or proteins, leading to inhibition of their function. The sulfanyl group may also play a role in modulating the compound’s activity by forming reversible covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a benzoxazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H33N3O4S

Molecular Weight

543.7 g/mol

IUPAC Name

1-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-methoxyanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H33N3O4S/c1-21-10-9-11-22(2)28(21)33-29(36)31(18-7-4-8-19-31)34(23-14-16-24(37-3)17-15-23)27(35)20-39-30-32-25-12-5-6-13-26(25)38-30/h5-6,9-17H,4,7-8,18-20H2,1-3H3,(H,33,36)

InChI Key

BOVBSFCWWOSZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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